methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate
Overview
Description
“Methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate” is a compound with the molecular formula C25H24N2O5 . It has a molecular weight of 432.5 g/mol . The compound is also known by other names such as PYD-106 and CHEMBL3237281 .
Molecular Structure Analysis
The compound has a complex structure that includes an indole ring and a pyrrole ring . The InChI string, which represents the structure of the compound, is "InChI=1S/C25H24N2O5/c1-14-18 (19-6-4-5-7-20 (19)26-14)12-13-27-22 (21 (15 (2)28)23 (29)24 (27)30)16-8-10-17 (11-9-16)25 (31)32-3/h4-11,22,26,29H,12-13H2,1-3H3" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 432.5 g/mol . It has a XLogP3-AA value of 3.7, indicating its partition coefficient between octanol and water . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are 432.16852187 g/mol . The topological polar surface area of the compound is 99.7 Ų .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is synthesized through reactions involving methyl carbamates and ethyl 3-aminocrotonate, leading to the formation of pyrrole derivatives with significant chemical properties (Velikorodov, Kuanchalieva, & Ionova, 2011).
- Additionally, the synthesis process includes reactions with ethyl acetoacetate, producing 3-pyrrol-3′-yloxindoles, indicating versatility in chemical synthesis and potential for diverse applications (Velikorodov, Kuanchalieva, & Ionova, 2011).
Structural Analysis and Characterization
- Single-crystal X-ray crystallography has been used to determine the structure of related compounds, providing insight into the molecular configuration and potential for further chemical exploration (Manolov, Morgenstern, & Hegetschweiler, 2012).
Palladium-Mediated Synthesis
- The compound has been involved in palladium-mediated synthesis, demonstrating its utility in creating complex indole structures, which are valuable in organic chemistry and pharmaceutical research (Yokoyama et al., 1991).
Novel Pyrrole Derivatives
- Research has explored the creation of novel pyrrole derivatives from readily available materials, highlighting the compound's role in expanding the library of pyrrole systems, which are important in various fields including pharmaceuticals (Dawadi & Lugtenburg, 2011).
Applications in Heterocyclic Chemistry
- The compound is used in the synthesis of heterocyclic systems, a crucial area in medicinal chemistry for the development of new therapeutic agents (Malzogu et al., 2000).
Role in Pyrrole and Pyridine Synthesis
- It plays a significant role in transforming 3-formylchromones into pyrroles and pyridines, compounds with various industrial and pharmaceutical applications (Clarke et al., 1985).
Supramolecular Chemistry
- Studies have shown its involvement in forming hydrogen-bonded supramolecular structures, indicating potential applications in materials science and nanotechnology (Portilla et al., 2007).
Novel Synthetic Methods
- It is used in developing new synthetic methods for substituted indoles, contributing to advancements in synthetic organic chemistry (Kappe et al., 2003).
Synthesis of Heteroarotinoids
- The compound has been utilized in the synthesis of heteroarotinoids, compounds with potential applications in cancer treatment and other medical fields (Sunthankar, Berlin, & Nelson, 1990).
Pyrrolo-Benzodiazocine Synthesis
- Its derivatives are key in the novel synthesis of pyrrolo-benzodiazocine ring systems, highlighting its importance in the creation of complex organic molecules (Koriatopoulou, Karousis, & Varvounis, 2008).
Contributions to Heterocyclic Chemistry
- The compound aids in synthesizing pyrrolo-indol derivatives, further emphasizing its role in the field of heterocyclic chemistry and drug development (Mérour & Piroelle, 1991).
Applications in Flavor Enhancement
- It has been applied in the flavor enhancement of cigarettes, showing its versatility beyond traditional pharmaceutical applications (Fu, 2013).
Histone Deacetylase Inhibition
- Derivatives of the compound have been studied as inhibitors of histone deacetylase, an important target in cancer research (Mai et al., 2004).
Chemical Condensations
- It is involved in various chemical condensations, demonstrating its potential in synthetic organic chemistry and material sciences (Velikorodov et al., 2010).
Glycolic Acid Oxidase Inhibition
- Novel derivatives have been synthesized as inhibitors of glycolic acid oxidase, highlighting potential therapeutic applications (Rooney et al., 1983).
Antimicrobial Activity
- Synthesized derivatives have shown antimicrobial activity, broadening its potential use in medical and pharmaceutical fields (Mukovoz et al., 2017).
Reaction with Anthranilic Acid Hydrazide
- The compound reacts with anthranilic acid hydrazide, forming products with potential pharmacological significance (Mukovoz et al., 2016).
Future Directions
Indole derivatives, which this compound is a part of, have shown diverse pharmacological activities and have been the focus of many research studies . The rapid emergence of drug-resistant tuberculosis has led to the exploration of indole derivatives as potential anti-tubercular agents . Future research could focus on exploring the biological activities of this compound and its potential applications in drug development .
properties
IUPAC Name |
methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-14-18(19-6-4-5-7-20(19)26-14)12-13-27-22(21(15(2)28)23(29)24(27)30)16-8-10-17(11-9-16)25(31)32-3/h4-11,22,26,29H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFGURQFZLMSDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3C(C(=C(C3=O)O)C(=O)C)C4=CC=C(C=C4)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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